

# Application Note: 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate in Peptidomimetic Synthesis

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## Compound of Interest

Compound Name: 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

Cat. No.: B023342

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Topic: Application of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** in the Synthesis of Peptidomimetics.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** is a chemical reagent primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds rather than as a conventional protecting group in general peptide synthesis. Its most notable application is in the manufacture of Ritonavir, an antiretroviral peptidomimetic drug used in the treatment of HIV/AIDS. In this context, the reagent serves to introduce the thiazol-5-ylmethoxycarbonyl group to an amine, forming a stable carbamate linkage that is an integral part of the final drug structure. This application note details the specific use of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** in the synthesis of a Ritonavir intermediate, providing experimental protocols and relevant data.

## Chemical Properties

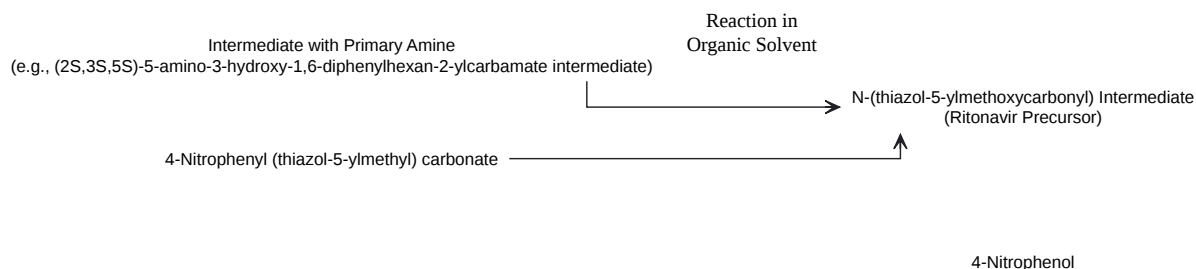
Property	Value
CAS Number	144163-97-3
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>5</sub> S
Molecular Weight	280.26 g/mol
Appearance	Pale-Yellow Solid
Synonyms	Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl ester; (4-Nitrophenyl) thiazol-5-ylmethyl carbonate

## Application in Ritonavir Synthesis

The core application of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** is the introduction of a thiazol-5-ylmethoxycarbonyl moiety onto the primary amine of a complex synthetic intermediate. This reaction is a crucial step in the convergent synthesis of Ritonavir. The 4-nitrophenyl group serves as an effective leaving group, facilitating the nucleophilic attack by the amine to form the desired carbamate.

## Reaction Scheme

The general reaction involves the condensation of an amino-functionalized intermediate with **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** to yield the N-protected product, which is a precursor to Ritonavir.



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Caption: General reaction scheme for the formation of a Ritonavir precursor.

## Experimental Protocols

The following protocols are derived from patent literature describing the synthesis of Ritonavir and its intermediates.

### Protocol 1: Synthesis of a Ritonavir Intermediate

This protocol describes the reaction of an advanced intermediate with **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**.

Materials:

- Intermediate III: (2S, 3S, 5S)-5-amino-3-hydroxy-1,6-diphenylhexane-2-yl)carbamate derivative
- **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Normal heptane

#### Procedure:

- Charge a reaction vessel with Intermediate III (1.0 eq), **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** (1.05 eq), and ethyl acetate.
- Heat the reaction mixture to 50-60°C and maintain for 8-14 hours.
- Monitor the reaction to completion using a suitable chromatographic method (e.g., HPLC).
- Upon completion, add saturated sodium bicarbonate solution to the reaction mixture and stir for 1 hour.
- Filter the mixture to remove any solid byproducts.
- Wash the filtrate with saturated sodium bicarbonate solution, followed by water and saturated brine.
- Separate the organic layer and concentrate it under reduced pressure to dryness.
- Dissolve the resulting residue in a minimal amount of hot ethyl acetate.
- Induce crystallization by the dropwise addition of normal heptane.
- Cool the mixture to 10-20°C and stir for 2 hours to facilitate crystallization.
- Filter the crystalline product, wash with cold heptane, and dry under vacuum.

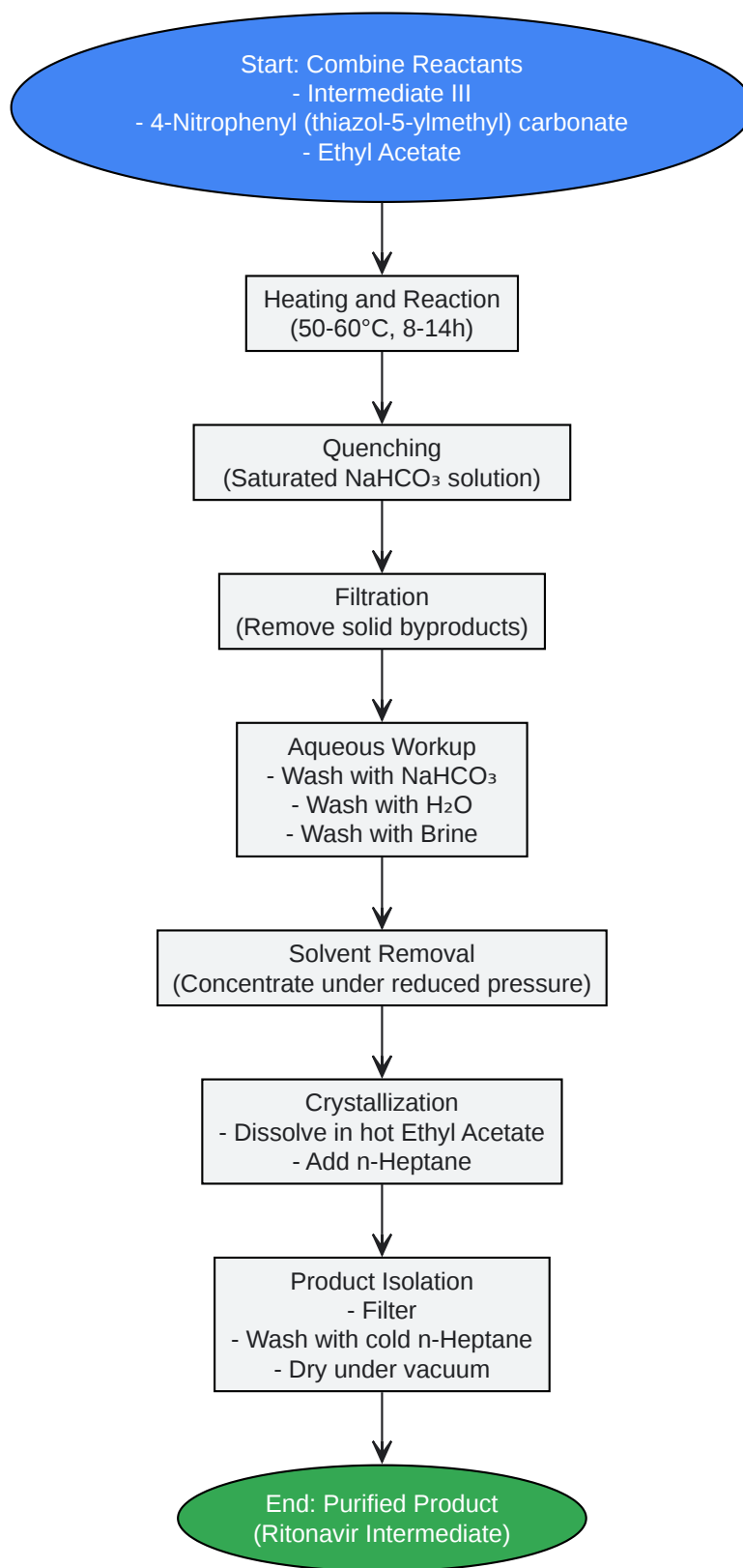
## Quantitative Data

The following table summarizes representative yields from the synthesis of a Ritonavir intermediate using **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** as described in the patent literature.<sup>[1]</sup>

Reactant (Intermediate III)	Reagent Equiv.	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)	Purity (HPLC)
0.082 mol	1.05	Ethyl Acetate	8	50-60	85.29	>99.5%

## Logical Workflow for Synthesis and Purification

The following diagram illustrates the workflow from the coupling reaction to the isolation of the purified product.



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Caption: Workflow for the synthesis and purification of the Ritonavir intermediate.

## Conclusion

**4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** is a specialized reagent with a critical, albeit specific, application in the synthesis of the peptidomimetic drug Ritonavir. It is highly effective for introducing the thiazol-5-ylmethoxycarbonyl group to amine functionalities in complex organic synthesis. The protocols outlined provide a basis for its use in this context, demonstrating a high-yielding and pure product. For researchers in drug development, particularly in the field of antiretrovirals, understanding the application of this reagent is valuable for process optimization and the synthesis of related analogues. However, it is not established as a general-purpose protecting group for routine peptide synthesis.

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## References

- 1. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
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